

A Comparative Guide to PI3K Gamma Inhibitors: AS-605240 in Focus

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For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and motility. The class I PI3K family, comprising isoforms α , β , γ , and δ , has been a focal point for therapeutic development, particularly in oncology and inflammatory diseases. The PI3K gamma (PI3K γ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it a key target for modulating immune responses. **AS-605240** is a potent and selective inhibitor of PI3K γ . This guide provides an objective comparison of **AS-605240** with other PI3K γ inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

In Vitro Potency and Selectivity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the biochemical IC50 values of **AS-605240** and other selected PI3Ky inhibitors against the four class I PI3K isoforms. Lower IC50 values indicate greater potency and selectivity for the target isoform. All data is derived from cell-free in vitro kinase assays.



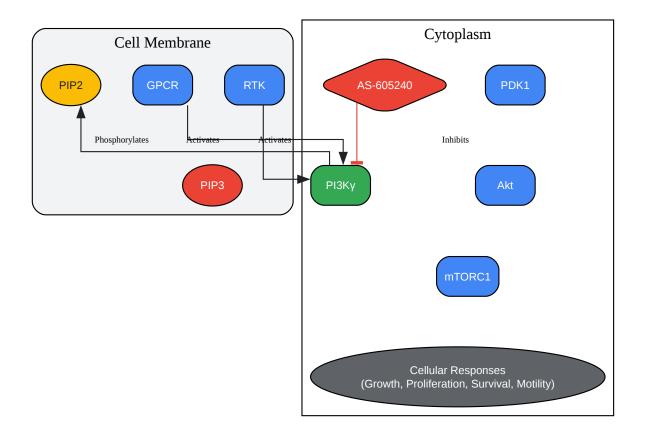
Inhibitor	Туре	Pl3Kα (IC50, nM)	PI3Kβ (IC50, nM)	PI3Ky (IC50, nM)	PI3Kδ (IC50, nM)
AS-605240	PI3Ky- selective	60[1][2]	270[1][2]	8[1][2][3]	300[1][2]
IPI-549 (Eganelisib)	PI3Ky- selective	>100-fold selectivity vs y[4][5]	>100-fold selectivity vs y[4][5]	1.2 - 16[4][6]	>100-fold selectivity vs y[4][5]
TG100-115	PI3Ky/δ dual inhibitor	1300[7]	1200[7]	83[7][8][9][10] [11][12]	235[7][8][9] [10][11][12]
CZC24832	PI3Ky- selective	>100-fold selectivity vs y[12][13]	1100[14]	27[12][13][14]	>100-fold selectivity vs y[12][13]

AS-605240 demonstrates marked selectivity for PI3Ky with an IC50 of 8 nM.[1][2][3] It is approximately 7.5-fold more selective for PI3Ky than for PI3K α and over 30-fold more selective than for PI3K β and PI3K δ .[1][2] IPI-549 (Eganelisib) also shows high selectivity for PI3Ky.[4][5] In contrast, TG100-115 is a dual inhibitor, targeting both PI3K γ and PI3K δ .[7][8][9][10][11][12] CZC24832 is another highly selective PI3K γ inhibitor.[12][13]

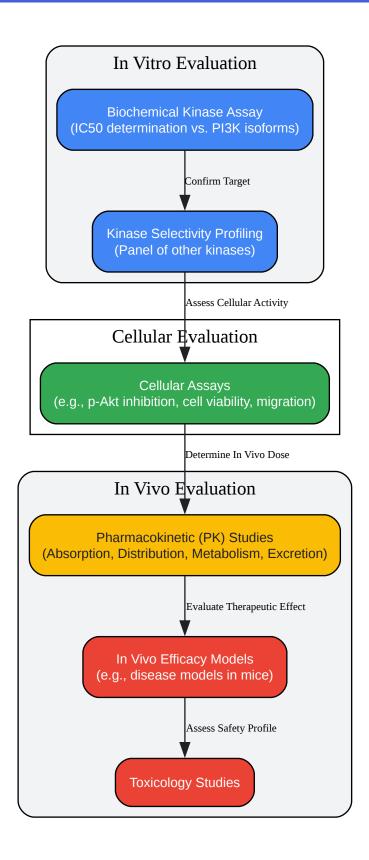
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the key components of this pathway and the point of inhibition by PI3Ky inhibitors like **AS-605240**.









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